4-Methoxy-1,3-oxazolidin-2-one
Description
Significance of Oxazolidinone Scaffolds in Contemporary Synthetic Chemistry
Oxazolidinone scaffolds are five-membered heterocyclic rings containing both nitrogen and oxygen, a structure that imparts a unique combination of chemical stability and reactivity. nih.govnih.gov This has made them invaluable in various domains of synthetic chemistry. One of their most prominent roles is as chiral auxiliaries, compounds that control the stereochemical outcome of a reaction. researchgate.netrsc.org The seminal work by David A. Evans in the 1980s demonstrated the power of chiral oxazolidinones in asymmetric synthesis, particularly in aldol (B89426) and alkylation reactions, allowing for the creation of specific stereoisomers of a target molecule. researchgate.netresearchgate.netwikipedia.org This level of control is crucial in the synthesis of natural products and pharmaceuticals, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. rsc.org
Beyond their use as chiral auxiliaries, the oxazolidinone ring is a key structural motif in a number of biologically active compounds. researchgate.net The discovery of linezolid (B1675486), the first clinically approved oxazolidinone antibiotic, highlighted the therapeutic potential of this scaffold. nih.govscirp.org This has spurred extensive research into developing new oxazolidinone-based drugs for a range of applications, including antibacterial, antitubercular, and anticancer therapies. rsc.orgbohrium.comajrconline.org The ability of the oxazolidinone core to act as a bioisostere for other chemical groups, such as carbamates and amides, while offering improved metabolic stability, further enhances its significance in medicinal chemistry. nih.gov
Structural Features and Stereochemical Considerations of 4-Methoxy-1,3-oxazolidin-2-one
The structure of this compound is characterized by the foundational 1,3-oxazolidin-2-one ring, with a methoxy (B1213986) group (–OCH₃) substituted at the C4 position. The presence of this methoxy group introduces a chiral center at the C4 carbon, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-4-Methoxy-1,3-oxazolidin-2-one and (S)-4-Methoxy-1,3-oxazolidin-2-one.
The stereochemistry at the C4 position is of paramount importance as it can significantly influence the diastereoselectivity of reactions when the molecule is used as a chiral auxiliary. The spatial arrangement of the methoxy group can direct incoming reagents to a specific face of the molecule, leading to the preferential formation of one diastereomer over another. nih.govacs.org This stereodirecting effect is a cornerstone of asymmetric synthesis. The electronic properties of the methoxy group, being an electron-donating group, can also influence the reactivity of the oxazolidinone ring system.
| Property | Value |
|---|---|
| Molecular Formula | C4H7NO3 |
| Molecular Weight | 117.10 g/mol |
| CAS Number | 14441-94-2 |
| Appearance | (Typically) White to off-white solid |
Historical Context and Evolution of Research on Oxazolidinone Chemistry
The history of oxazolidinone chemistry dates back to the late 19th century, with the first report of 2-oxazolidinone (B127357) by Siegmund Gabriel in 1888. wikipedia.org However, it was in the mid-20th century that the therapeutic potential of this class of compounds began to be recognized with the discovery of the antimicrobial agent furazolidone (B1674277) and the antitubercular drug cycloserine. nih.govbohrium.com
A significant leap in oxazolidinone chemistry occurred in the 1980s with the work of DuPont on antibacterial oxazolidinones. scirp.orgtoku-e.com This research laid the groundwork for the later development of linezolid by Pharmacia (now Pfizer), which was approved by the FDA in 2000 and became the first member of a new class of antibiotics. scirp.orgmdpi.com The unique mechanism of action of oxazolidinone antibiotics, which involves the inhibition of bacterial protein synthesis at an early stage, made them effective against multi-drug resistant bacteria. nih.govmdpi.com
Concurrently, the field of asymmetric synthesis was revolutionized by the introduction of Evans' oxazolidinone chiral auxiliaries in 1981. researchgate.netresearchgate.net These auxiliaries provided a reliable and highly selective method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, becoming a standard tool in the synthesis of complex molecules. researchgate.netrsc.orgresearchgate.net This dual impact in both medicinal chemistry and asymmetric synthesis has cemented the oxazolidinone scaffold as a privileged structure in modern organic chemistry. nih.gov
Overview of Key Research Areas Pertaining to this compound
Research involving this compound and related 4-substituted oxazolidinones is primarily focused on their application in asymmetric synthesis and the development of novel therapeutic agents.
In the realm of asymmetric synthesis , the focus lies on utilizing the stereodirecting influence of the 4-methoxy group. Research explores its efficacy as a chiral auxiliary in a variety of reactions, including:
Asymmetric Alkylation: Controlling the stereoselective addition of alkyl groups to enolates derived from N-acyloxazolidinones. acs.org
Asymmetric Aldol Reactions: Directing the formation of specific stereoisomers in the reaction between an enolate and an aldehyde. researchgate.net
Asymmetric Conjugate Additions: Influencing the stereochemistry of Michael additions to α,β-unsaturated systems. nih.gov
Asymmetric Cycloadditions: Serving as a chiral director in reactions like the Diels-Alder reaction. sigmaaldrich.com
In medicinal chemistry , while less prominent than the N-aryl oxazolidinones like linezolid, research into 4-substituted oxazolidinones explores how modifications at this position can influence biological activity. nih.gov Studies have investigated the impact of substitution at the 4-position on the potency of cholesteryl ester transfer protein (CETP) inhibitors, for example. nih.govacs.org The synthesis of libraries of multiply substituted oxazolidinones, including variations at the C4 position, is a strategy for discovering new compounds with a wide range of biological activities. acs.org
Structure
3D Structure
Properties
CAS No. |
14441-94-2 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.10 g/mol |
IUPAC Name |
4-methoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H7NO3/c1-7-3-2-8-4(6)5-3/h3H,2H2,1H3,(H,5,6) |
InChI Key |
DQEHFINNXNPZBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC(=O)N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxy 1,3 Oxazolidin 2 One and Its Derivatives
Stereoselective and Asymmetric Synthesis Approaches
Achieving stereocontrol is paramount in the synthesis of biologically active molecules and chiral auxiliaries. Methodologies for constructing the oxazolidinone ring with high levels of stereoselectivity can be broadly categorized into auxiliary-based methods, enantioselective catalysis, and the use of pre-existing chiral starting materials.
Chiral Auxiliary-Based Syntheses Involving Oxazolidinones
The use of chiral auxiliaries, particularly the well-established Evans' oxazolidinones, is a cornerstone of asymmetric synthesis. rsc.orgnih.gov These auxiliaries are themselves chiral oxazolidinone structures, derived from readily available α-amino acids. They are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered. sigmaaldrich.comwilliams.edu
This strategy is frequently employed for asymmetric alkylation and aldol (B89426) reactions. rsc.org The N-acylated oxazolidinone forms a rigid, chelated enolate, where the bulky substituent on the auxiliary (e.g., isopropyl or benzyl) effectively shields one face of the enolate. williams.eduwikipedia.org This forces an incoming electrophile to approach from the less sterically hindered face, resulting in a new stereocenter with high diastereoselectivity. williams.edu While this method does not directly form the primary oxazolidinone ring of a target like 4-Methoxy-1,3-oxazolidin-2-one, it is crucial for synthesizing chiral precursors that can be further elaborated into complex oxazolidinone-containing targets. nih.gov For instance, an asymmetric aldol reaction can be a key step in a sequence leading to a 4,5-disubstituted oxazolidin-2-one via a subsequent Curtius rearrangement and cyclization. nih.gov
The effectiveness of different auxiliaries in directing asymmetric reactions has been extensively studied. The choice of auxiliary and reaction conditions can be tailored to achieve the desired stereochemical outcome.
Table 1: Diastereoselectivity in Chiral Auxiliary-Directed Reactions
| Chiral Auxiliary | Reaction Type | Electrophile/Substrate | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol Condensation | Benzaldehyde | >99:1 | researchgate.net |
| (S)-4-Benzyl-2-oxazolidinone | Alkylation | Allyl iodide | 98:2 | williams.edu |
| (S)-(–)-4-Isopropyl-2-oxazolidinone | Michael Addition | Methyl acrylate | 95:5 | sigmaaldrich.com |
Enantioselective Catalytic Methods for Ring Construction
Enantioselective catalysis offers a more atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. acs.org These methods construct the chiral oxazolidinone ring directly, rather than relying on stoichiometric chiral auxiliaries.
One powerful strategy is biocatalysis, which utilizes engineered enzymes to perform highly selective transformations. For example, engineered myoglobin-based catalysts have been developed for the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives. acs.org This method provides direct access to enantioenriched oxazolidinones with high functional group tolerance and enantioselectivity. acs.org The development of enantiodivergent biocatalysts further enhances the utility of this approach, allowing for the selective synthesis of either enantiomer of the target molecule. acs.org
Metal-based catalysts featuring chiral ligands are also widely employed. Chiral Lewis acid catalysts, such as those formed from Ytterbium(III) triflate (Yb(OTf)₃) and Pyridine-bis(oxazoline) (Pybox) ligands, can effectively control the stereochemistry of cycloaddition reactions that form the oxazolidinone ring. The defined chiral pocket created by the ligand around the metal center directs the approach of the substrates, leading to high enantioselectivity. Other catalytic systems, such as dual-copper catalysis for the [2+3] cycloaddition of ethynyl (B1212043) cyclic carbamates, have also proven effective for accessing optically pure heterocyclic structures. acs.org
Table 2: Enantioselective Catalytic Methods for Oxazolidinone Synthesis
| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Engineered Myoglobin | Intramolecular C-H Amination | Carbamate derivatives | High | acs.org |
| Halohydrin Dehalogenase | Ring Expansion | Spiro-epoxides | 90–98% | acs.org |
| Yb(OTf)₃ / Pybox Ligand | Cycloaddition | Acryloyl-1,3-oxazolidin-2-one | High |
Synthesis from Chiral Precursors (e.g., Amino Alcohols, Epoxides, Aziridines)
An intuitive and widely used strategy for synthesizing chiral oxazolidinones involves starting with readily available, enantiopure precursors where the required stereocenters are already established. The oxazolidinone ring is then formed in a subsequent cyclization step, preserving the initial stereochemistry. Common chiral precursors include amino alcohols, epoxides, and aziridines.
From Amino Alcohols: The cyclization of 1,2-amino alcohols is a classical method for oxazolidinone synthesis. This transformation can be achieved using various carbonylating agents such as toxic phosgene, or safer alternatives like diethyl carbonate or CO₂. nih.govionike.com The reaction proceeds via the formation of a carbamate intermediate which then undergoes intramolecular cyclization.
From Epoxides: Chiral epoxides can be converted to oxazolidinones through cycloaddition reactions with isocyanates or carbon dioxide. whiterose.ac.ukorganic-chemistry.org The reaction with chlorosulfonyl isocyanate (CSI), for example, provides a one-pot method to access oxazolidinones from epoxides under mild, metal-free conditions. nih.gov The ring-opening of the epoxide by the isocyanate is typically regioselective, occurring at the less hindered carbon atom, which controls the substitution pattern of the final product. whiterose.ac.uk Tetraarylphosphonium salts have been shown to catalyze the [3+2] coupling of epoxides and isocyanates with high regioselectivity. organic-chemistry.org
From Aziridines: Similar to epoxides, chiral aziridines are excellent precursors for oxazolidinone synthesis. They undergo cycloaddition reactions with carbon dioxide, often catalyzed by metal complexes, to yield the corresponding oxazolidinone. nih.gov This method is particularly attractive due to its atom economy. The stereochemistry of the starting aziridine (B145994) is directly translated to the oxazolidinone product. For example, stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols can be used to synthesize substituted products like (S)-4-((R)-Methoxy(phenyl)methyl)oxazolidin-2-one. acs.org
Innovative Carbonylation Strategies Utilizing Carbon Dioxide (CO₂)
The use of carbon dioxide (CO₂) as a C1 building block is a major goal in green chemistry, as it is an abundant, inexpensive, and non-toxic renewable resource. rsc.orgresearchgate.net Significant research has been dedicated to developing catalytic systems that can efficiently incorporate CO₂ into organic molecules, with oxazolidinone synthesis being a prominent application. acs.org
These strategies typically involve the reaction of CO₂ with substrates like propargylamines, aziridines, or amino alcohols. nih.govacs.org The key challenge is the thermodynamic stability of CO₂, which necessitates the use of effective catalysts to facilitate its activation. unimi.it
A variety of catalytic systems have been developed for the carboxylative cyclization of propargylamines with CO₂. These include silver salts with DBU, NHC-gold(I) complexes, and indenediide-based Pd pincer complexes, which operate under mild conditions (e.g., 1 bar CO₂). acs.org Similarly, the coupling of CO₂ and aziridines can be catalyzed by aluminum(salphen) complexes under solvent-free conditions to produce oxazolidinones with high regioselectivity. nih.gov Metal-Organic Frameworks (MOFs) have also emerged as effective catalysts, where multiple functional sites within the framework can act synergistically to promote the conversion. rsc.org
Table 3: Catalytic Systems for Oxazolidinone Synthesis Using CO₂
| Catalyst System | Substrate | CO₂ Pressure | Temperature | Key Feature | Reference |
|---|---|---|---|---|---|
| Aluminium(salphen) complex | Aziridines | 1–10 bar | 50–100 °C | Solvent-free, reusable catalyst | nih.gov |
| Indenediide Pd Complex | Propargylamines | 0.5–1 bar | 40–80 °C | Metal-ligand cooperative catalysis | acs.org |
| Cu-MOF | Propargylamines | Atmospheric | Room Temp. | Synergistic catalysis from mixed-valence Cu and amino groups | rsc.org |
Electrochemical Synthesis Techniques for Oxazolidinone Scaffolds
Electrochemical synthesis represents an emerging and sustainable alternative to traditional chemical methods. By using electricity as a "reagent," electrosynthesis can often avoid the need for harsh chemical oxidants or reductants, proceed under mild conditions, and offer unique reactivity.
In the context of oxazolidinone synthesis, an electrochemically mediated carboxylative cyclization of allylic amines with CO₂ has been reported. organic-chemistry.org This method allows for the formation of the 2-oxazolidinone (B127357) ring while preserving the unsaturated double bonds in the side chain, a feature not readily achieved in other addition reactions. This technique can also be extended to the synthesis of related six-membered 1,3-oxazinan-2-ones. organic-chemistry.org The process involves the electrochemical activation of the substrates, enabling the cyclization with carbon dioxide under controlled potential. This approach highlights the potential of electrochemistry to drive challenging transformations and construct valuable heterocyclic scaffolds in an environmentally friendly manner.
Flow Chemistry Approaches for Scalable and Efficient Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. wikipedia.orgrsc.org These features make it particularly suitable for the large-scale production of fine chemicals and pharmaceuticals, including oxazolidinones.
A continuous organocatalytic flow synthesis of 2-substituted oxazolidinones has been developed using CO₂ as the C1 source. rsc.org In this system, a polystyrene-supported organocatalyst is packed into a column (a packed-bed reactor). A solution of the starting epoxy amine is then continuously passed through the heated column under a flow of CO₂, yielding the desired oxazolidinone product. rsc.org A significant advantage of this setup is the immobilization of the catalyst, which simplifies product purification and allows the catalyst to be reused for extended periods without significant loss of activity. rsc.org
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of oxazolidinones aims to reduce the environmental impact of chemical processes. While specific studies focusing exclusively on the green synthesis of this compound are not extensively detailed in the literature, the principles can be applied to the synthesis of structurally similar compounds, such as those bearing methoxyphenyl substituents. Key green chemistry principles relevant to oxazolidinone synthesis include the use of safer solvents, atom economy, and the development of catalytic, one-pot procedures.
One notable approach that aligns with green chemistry principles is the one-pot synthesis of oxazolidinones from epoxides. This method avoids the isolation of intermediates, thereby reducing solvent usage and waste generation. For instance, the reaction of chlorosulfonyl isocyanate with various epoxides under mild, catalyst-free conditions yields oxazolidinones and cyclic carbonates. beilstein-journals.org The choice of solvent is critical, with dichloromethane (B109758) being identified as effective, while carcinogenic solvents like benzene (B151609) are avoided. beilstein-archives.org This methodology has been successfully applied to epoxides bearing a range of substituents, offering a more environmentally benign alternative to traditional multi-step syntheses. beilstein-journals.org
Furthermore, the development of catalytic systems that are highly efficient and recyclable is a central tenet of green chemistry. For the synthesis of 2-substituted oxazolidinones, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been employed as a recyclable and stable catalyst for the conversion of epoxy amines using carbon dioxide as a C1 source. rsc.org This continuous flow approach is particularly attractive for industrial applications due to its efficiency and reduced environmental footprint. rsc.org
The following table summarizes key green chemistry metrics for a sustainable oxazolidinone synthesis protocol.
Table 1: Green Chemistry Metrics for a Sustainable Oxazolidinone Synthesis Protocol
| Metric | Value | Significance |
|---|---|---|
| Atom Economy (AE) | 100% | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. |
| E-Factor | 0.11 | Indicates a very low amount of waste generated per kilogram of product. |
| Reaction Mass Efficiency (RME) | 90.1% | Shows a high percentage of the mass of reactants ending up in the product. |
| Process Mass Intensity (PMI) | 1.11 | Reflects a highly efficient process with minimal overall mass usage. |
Multi-Component Reaction Strategies for Oxazolidinone Formation
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation, aligning well with the principles of green chemistry. While specific MCRs for the direct synthesis of this compound are not prominently described, the strategy has been effectively utilized for the synthesis of other substituted oxazolidinones.
One of the most well-established strategies for oxazolidinone synthesis is the reaction of an amino alcohol with a carbonyl source. beilstein-archives.org MCRs can streamline this process by generating the amino alcohol or a related intermediate in situ. For example, a three-component Mannich reaction has been employed in the synthesis of oxazolidinone analogues. beilstein-journals.org This reaction, involving an aniline, formaldehyde, and α-hydroxyacetone, can be efficiently carried out using microwave irradiation, significantly reducing reaction times compared to conventional heating. beilstein-journals.org
Another relevant approach is the asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides to yield 1,3-oxazolidine derivatives with high diastereoselectivity and enantioselectivity. nih.gov While this produces the oxazolidine (B1195125) ring rather than the oxazolidinone, it demonstrates the potential of MCRs to construct the core heterocyclic structure with stereochemical control. Such cascade reactions are considered ecologically and economically favorable due to their atom and resource economy. nih.gov
The synthesis of 4,5-disubstituted oxazolidin-2-ones has been achieved through a combination of an asymmetric aldol reaction and a modified Curtius rearrangement. This efficient approach allows for the rapid construction of the oxazolidinone scaffold with vicinal stereocenters. nih.gov Notably, this methodology has been successfully applied to substrates bearing a p-methoxyphenyl group, highlighting its potential for the synthesis of derivatives structurally related to this compound. nih.gov
The table below outlines a selection of multi-component strategies that have been applied to the synthesis of oxazolidinone derivatives, showcasing the diversity of reactants and the resulting structural motifs.
Table 2: Multi-Component Reaction Strategies for Oxazolidinone Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features |
|---|---|---|---|---|
| Aniline | Formaldehyde | α-Hydroxyacetone | Oxazolidinone analogues | Microwave-assisted, one-pot |
| Aniline | Ethyl glyoxalate | Epoxide | 1,3-Oxazolidine derivatives | Asymmetric, high stereoselectivity |
| β-Hydroxy carbonyl substrate | Azide (B81097) source | - | 4,5-Disubstituted oxazolidin-2-ones | Asymmetric aldol/Curtius rearrangement |
Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 1,3 Oxazolidin 2 One
Ring System Transformations and Stability Under Diverse Reaction Conditions
The stability of the 1,3-oxazolidin-2-one ring in 4-methoxy-1,3-oxazolidin-2-one and its derivatives is a critical factor in their synthetic utility. The ring system's integrity can be influenced by various reaction conditions, including pH and temperature.
Under acidic conditions, particularly in the presence of acetic anhydride, this compound can undergo a transformation to yield N-acetyl-1,3-oxazol-2-one. researchgate.net Further investigation into this reaction has revealed the formation of 3,4′-bioxazole side products, especially when additional acids are present. researchgate.net An improved synthesis of 3H-1,3-oxazol-2-one involves boiling this compound with an excess of acetic acid and one equivalent of acetic anhydride. researchgate.net
The electrochemical oxidation of chiral 5-substituted 2-oxazolidinones to their 4-methoxy derivatives highlights the stability of the ring under these specific oxidative conditions. researchgate.net The yields and selectivity of this methoxylation are dependent on the pH of the solution and the substrate concentration. researchgate.net This process allows for the synthesis of key intermediates for enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. researchgate.net
Stereochemical Control and Facial Selectivity in Derivatization Reactions
The chiral centers within this compound and its derivatives play a crucial role in directing the stereochemical outcome of subsequent reactions. The inherent chirality of these molecules, often derived from the chiral pool, allows for a high degree of stereochemical control and facial selectivity in derivatization reactions.
Enantiopure forms of this compound, such as (4RS,5S)-5-chloromethyl-4-methoxy-1,3-oxazolidin-2-one and (4RS,5R)-4-methoxy-5-methyl-1,3-oxazolidin-2-one, serve as storage forms of chiral N-acyliminium ions. researchgate.netresearchgate.net The substitution of the 4-methoxy group in these building blocks with a wide array of organometallic nucleophiles proceeds with high trans-diastereoselectivity. researchgate.netresearchgate.net This leads to the formation of enantiopure 4,5-disubstituted 2-oxazolidinones, demonstrating excellent facial selectivity dictated by the existing stereocenter at C-5. researchgate.net
The use of these 4-methoxylated oxazolidinones as amidoalkylation reagents in Sakurai reactions, followed by intramolecular cyclization, enables the stereocontrolled synthesis of bicyclic pyrrolidines. researchgate.net This further underscores the ability of the inherent stereochemistry to control the formation of new stereocenters.
The table below summarizes the stereoselective reactions involving derivatives of this compound.
| Starting Material | Reagent | Product | Stereochemical Outcome |
| (4RS,5S)-5-chloromethyl-4-methoxy-1,3-oxazolidin-2-one | Organometallic Nucleophiles | Enantiopure trans-4,5-disubstituted 2-oxazolidinones | High trans-diastereoselectivity |
| (4RS,5R)-4-methoxy-5-methyl-1,3-oxazolidin-2-one | Organometallic Nucleophiles | Enantiopure trans-4,5-disubstituted 2-oxazolidinones | High trans-diastereoselectivity |
| 4-methoxylated oxazolidinones | Allylsilanes (Sakurai reaction) | Bicyclic pyrrolidines | Stereocontrolled |
Functional Group Interconversions Involving the Methoxy (B1213986) Moiety at C-4
The methoxy group at the C-4 position of the 1,3-oxazolidin-2-one ring is a key functional handle that can be readily transformed into other functionalities. This ability for functional group interconversion significantly enhances the synthetic utility of this compound and its derivatives.
The most prominent reaction involving the C-4 methoxy group is its nucleophilic substitution. A large variety of organometallic nucleophiles can displace the methoxy group, allowing for the introduction of a wide range of substituents at the 4-position. researchgate.netresearchgate.net This substitution reaction is highly diastereoselective, leading to the formation of trans-4,5-disubstituted 2-oxazolidinones. researchgate.net This flexibility in introducing diverse substituents at C-4 makes these compounds valuable precursors for pharmacologically active molecules. researchgate.net
The electrochemical generation of chiral 4-methoxy-2-oxazolidinones from their corresponding 2-oxazolidinones is a pivotal step that primes the molecule for these subsequent functional group interconversions. researchgate.net Through this nucleophilic methoxy-group exchange, these heterocycles become key intermediates for enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. researchgate.net
Elucidation of Reaction Mechanisms for Formation and Transformation
Understanding the reaction mechanisms for the formation and transformation of this compound is essential for optimizing reaction conditions and predicting product outcomes.
While specific details on Cu(I), Pd(II), or Fe(II) catalysis directly involving this compound are not extensively detailed in the provided search results, the broader context of oxazolidinone chemistry suggests the potential for such catalytic transformations. Lewis acid catalysis is mentioned in the context of allylic substitutions with related pyrrolin-2-ones, indicating that similar catalytic approaches could be applicable to this compound derivatives. researchgate.net
The formation and reactions of this compound derivatives proceed through key reactive intermediates. The electrochemical oxidation of 5-substituted 2-oxazolidinones to their 4-methoxy counterparts suggests the involvement of radical intermediates. researchgate.net
A crucial reactive intermediate generated from this compound and its derivatives is the N-acyliminium ion. These enantiopure storage forms of chiral N-acyliminium ions are readily generated in situ. researchgate.netresearchgate.net The high stereoselectivity observed in the reactions of these compounds is a direct consequence of the controlled formation and reaction of these chiral N-acyliminium ion intermediates.
Substituents on the 1,3-oxazolidin-2-one ring play a significant role in modulating the reactivity and selectivity of the molecule. The substituent at the C-5 position, in particular, exerts a strong stereodirecting influence on reactions occurring at the C-4 position.
In the nucleophilic substitution of the 4-methoxy group, the stereochemistry at C-5 dictates the facial selectivity of the incoming nucleophile, leading to the preferential formation of the trans-diastereomer. researchgate.netresearchgate.net This demonstrates a powerful substrate-controlled stereochemical induction.
The nature of the N-acyl group can also influence the reactivity. For instance, N-acetyl and N-tosyl groups have been shown to be effective in promoting certain transformations in related systems. researchgate.net
Radical and Ionic Pathways in Oxazolidinone Chemistry
Detailed mechanistic studies focusing specifically on the radical and ionic pathways of this compound are not extensively documented in the peer-reviewed literature. However, by applying fundamental principles of organic chemistry and examining the reactivity of analogous structures, plausible reaction pathways can be postulated. The reactivity of the this compound molecule is dictated by the interplay of its constituent functional groups: the carbamate (B1207046) moiety within the oxazolidinone ring, the ether linkage at the C4 position, and the various C-H and C-O bonds.
Plausible Radical Pathways:
Radical reactions are initiated by the formation of a highly reactive species with an unpaired electron, typically under thermal or photochemical conditions, or in the presence of a radical initiator. For this compound, several potential radical pathways can be theorized.
Hydrogen Abstraction: The most likely initiation step would involve the abstraction of a hydrogen atom. The methoxy group (-OCH₃) and the methylene (B1212753) group (C5-H₂) possess hydrogen atoms that could be susceptible to abstraction by a sufficiently reactive radical species. The stability of the resulting radical intermediate would govern the preferred site of abstraction. Generally, radicals are stabilized by resonance and hyperconjugation. masterorganicchemistry.com A radical at the C4 position could be stabilized by the adjacent oxygen and nitrogen atoms, although the precise stability would require computational analysis.
Homolytic Cleavage: Under high-energy conditions, such as photolysis with high-energy UV light, homolytic cleavage of C-O, C-N, or C-C bonds could occur. The C4-O bond of the methoxy group or the bonds within the oxazolidinone ring could potentially cleave to form a diradical species. The subsequent reactions of these radicals could involve rearrangement, fragmentation, or reaction with other molecules.
A hypothetical overview of potential radical intermediates is presented below.
| Potential Radical Intermediate | Site of Radical Formation | Plausible Generating Pathway | Notes on Stability |
| 4-Methoxy-1,3-oxazolidin-2-on-4-yl radical | C4 | Hydrogen abstraction from C4-H | Potentially stabilized by adjacent heteroatoms. |
| 4-Methoxy-1,3-oxazolidin-2-on-5-yl radical | C5 | Hydrogen abstraction from a C5-H | Less likely to be as stable as a radical at C4. |
| Methoxymethyl radical and oxazolidinone-derived radical | Cleavage of C4-O(methoxy) bond | High-energy photolysis or thermolysis | Would lead to significant molecular fragmentation. |
Plausible Ionic Pathways:
Ionic pathways involve the formation of charged intermediates, such as carbocations or carbanions, and are typically facilitated by acids, bases, or nucleophiles/electrophiles.
Protonation and Ring Opening: In the presence of a strong acid, the carbonyl oxygen or the nitrogen of the carbamate are likely sites of protonation. Protonation of the carbonyl oxygen would activate the carbonyl group towards nucleophilic attack. Protonation of the nitrogen or the ether oxygen could potentially lead to ring-opening reactions, especially with the assistance of a nucleophile. For instance, acid-catalyzed hydrolysis would likely proceed via ring opening to yield an amino alcohol derivative.
Nucleophilic Attack: The carbonyl carbon (C2) is electrophilic and represents a primary site for nucleophilic attack. Strong nucleophiles could attack this position, leading to a tetrahedral intermediate which could then undergo ring opening. The C4 position could also be susceptible to nucleophilic substitution, potentially displacing the methoxy group, although this would likely require activation.
Deprotonation and Anion Formation: In the presence of a strong base, the N-H proton of the carbamate is the most acidic proton and can be removed to form an anion. This anion is a key intermediate in many reactions of N-unsubstituted oxazolidinones, such as N-alkylation or N-acylation, though these are inter-molecular reactions rather than pathways of decomposition or rearrangement for the parent molecule itself.
Below is a table summarizing potential ionic intermediates and their formation.
| Potential Ionic Intermediate | Type | Plausible Generating Pathway | Potential Subsequent Reactions |
| N-deprotonated this compound | Anion | Reaction with a strong base | N-alkylation, N-acylation |
| O-protonated carbonyl species | Cation | Reaction with a strong acid | Nucleophilic attack at C2, ring opening |
| Tetrahedral intermediate at C2 | Zwitterion/Anion | Nucleophilic attack at the carbonyl carbon | Ring opening, elimination |
It must be reiterated that the pathways described above are theoretical and based on general principles of chemical reactivity. Detailed experimental and computational studies are necessary to definitively elucidate the specific radical and ionic reaction mechanisms for this compound.
Applications As a Versatile Synthetic Building Block and Scaffold
Utility as a Chiral Auxiliary in Asymmetric Organic Synthesis
The oxazolidin-2-one framework is a cornerstone of asymmetric synthesis, largely due to its popularization as a reliable chiral auxiliary by David A. Evans. wikipedia.org Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. wikipedia.org The 4-substituted oxazolidin-2-ones, including the 4-methoxy derivative, are particularly effective in this role for a range of carbon-carbon bond-forming reactions, such as diastereoselective alkylations and aldol (B89426) reactions. researchgate.netwilliams.edu
The general strategy involves attaching an acyl group to the nitrogen atom of the chiral oxazolidinone. Deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide, generates a rigid, chelated (Z)-enolate. williams.edu The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing an incoming electrophile, like an alkyl halide, to approach from the less sterically hindered face. williams.edu This mechanism leads to the formation of a new stereocenter with a predictable absolute configuration and typically high diastereoselectivity. williams.edudu.ac.in
Similarly, in asymmetric aldol reactions, the choice of Lewis acid can influence the enolate geometry and the subsequent stereochemical outcome. Boron enolates and titanium enolates of N-acylated oxazolidinones react with aldehydes to produce syn-aldol adducts with high diastereofacial selectivity. researchgate.net This predictable stereocontrol makes 4-substituted oxazolidinones, including the 4-methoxy variant, indispensable tools for constructing chiral molecules. researchgate.netwilliams.edu The development of new oxazolidinone auxiliaries from readily available chiral pool starting materials, such as D-mannitol, continues to broaden their applicability. researchgate.net
Table 1: Representative Asymmetric Reactions Using 4-Substituted Oxazolidinone Auxiliaries
| Reaction Type | Substrate | Reagents | Product Type | Diastereomeric Ratio (d.r.) | Reference(s) |
|---|
| Alkylation | N-Propionyl-4-benzyl-2-oxazolidinone | 1. NaN(TMS)₂ 2. Allyl Iodide | α-Allylated Carboxylic Acid Precursor | 98:2 | williams.edu | | Aldol Reaction | N-Propionyl-4-isopropyl-2-oxazolidinone | 1. TiCl₄, Amine Base 2. Aldehyde | syn-Aldol Adduct | High | researchgate.net | | Conjugate Addition | N-Enoyl-4-phenyl-1,3-oxazolidin-2-one | Li[RCuI] (Monoorganocuprate) | Functionalized Succinate Precursor | >95:5 | nih.gov |
Precursor for the Synthesis of Advanced Heterocyclic Systems
The oxazolidinone ring serves not only as a transient chiral director but also as a stable structural core that can be elaborated into more complex heterocyclic systems. Its inherent functionality allows for a variety of transformations, making it a valuable starting point for constructing diverse molecular frameworks.
One powerful application is in the synthesis of substituted pyrrolidines. Palladium-catalyzed carboamination reactions between aryl bromides and 4-(but-3-enyl)-substituted oxazolidin-2-ones lead to bicyclic intermediates that can be readily converted to trans-2,5-disubstituted pyrrolidines. researchgate.net This method provides stereoselective access to valuable nitrogen-containing heterocycles from precursors easily derived from amino acids. researchgate.net
The oxazolidinone moiety is also a key building block for creating fused and linked heterocyclic structures. For instance, novel oxazolidin-2-one linked-1,2,3-triazole derivatives have been synthesized through a versatile azide-enolate (3+2) cycloaddition. researchgate.net Furthermore, the oxazolidinone ring can be appended to other heterocyclic systems to create multifunctional molecules. In one reported synthesis, isatin (B1672199) derivatives bearing an oxazolidin-2-one subunit were prepared and subsequently used as starting materials for the synthesis of more complex systems containing quinoxaline (B1680401) and benzimidazoquinazoline nuclei. chemmethod.com These examples highlight the role of the oxazolidinone as a robust scaffold for the assembly of advanced heterocyclic architectures. researchgate.netchemmethod.comnih.gov
Table 2: Synthesis of Heterocyclic Systems from Oxazolidinone Precursors
| Oxazolidinone Precursor | Reaction Type | Resulting Heterocyclic System | Reference(s) |
|---|---|---|---|
| 4-(But-3-enyl)-substituted oxazolidin-2-one | Palladium-Catalyzed Carboamination | trans-2,5-Disubstituted Pyrrolidine | researchgate.net |
| N-Acyl oxazolidin-2-one enolate | (3+2) Cycloaddition with Azide (B81097) | Oxazolidin-2-one linked-1,2,3-triazole | researchgate.net |
| 1-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]indoline-2,3-dione | Condensation with o-phenylenediamine | Quinoxaline fused system | chemmethod.com |
| N-Alkyl aziridines | Reaction with di-tert-butyl dicarbonate | Oxazolidin-2-one | researchgate.net |
Role in the Total Synthesis of Natural Products and Analogues
The structural motif of 4-methoxy-1,3-oxazolidin-2-one is found directly within the structure of certain natural products, making its synthesis a key objective in total synthesis campaigns. A prominent example is (-)-cytoxazone, a cytokine modulator isolated from Streptomyces species, which has the chemical structure (4R,5R)-5-hydroxymethyl-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one. researchgate.netnih.govscielo.br The presence of the 4-(4-methoxyphenyl) group makes this a particularly relevant target.
Multiple strategies have been developed for the total synthesis of (-)-cytoxazone and its stereoisomers. nih.govtandfonline.com One of the first and most notable routes relies on the Sharpless asymmetric dihydroxylation of a p-methoxy-cinnamate derivative to establish the correct stereochemistry at the C4 and C5 positions. nih.gov The resulting diol is then elaborated through a series of steps, including the introduction of a nitrogen source and cyclization, to form the final oxazolidinone ring. nih.gov
An alternative, highly efficient approach involves a one-pot azidohydroxylation of p-methoxycinnamyl alcohol. tandfonline.com This method uses an in situ-formed epoxidizing agent in the presence of an azide source, leading directly to an azidoalcohol intermediate which is then converted to (-)-cytoxazone. tandfonline.com The development of various synthetic routes to cytoxazone and its analogue, (+)-epi-cytoxazone, underscores the importance of this natural product and the utility of modern synthetic methods in accessing such structures. scielo.brtandfonline.com
Table 3: Selected Key Steps in the Total Synthesis of (±)-Cytoxazone
| Step | Starting Material | Key Reagents and Conditions | Intermediate/Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| 1. Azidohydroxylation | p-Methoxycinnamyl alcohol | NaN₃, H₂O₂, CH₃CN | Azidoalcohol (4) | 73% | tandfonline.com |
| 2. Reduction (Staudinger) | Azidoalcohol (4) | Ph₃P, H₂O, THF | Aminoalcohol HCl salt (5) | Quantitative | tandfonline.com |
| 3. Carbamoylation | Aminoalcohol HCl salt (5) | KCNO, aq. HCl | N-Carbamylamino alcohol (7) | - | tandfonline.com |
| 4. Cyclization | N-Carbamylamino alcohol (7) | Refluxing Methanol/Triethylamine | (±)-Cytoxazone (1) | 70% (from 4) | tandfonline.com |
Application in the Construction of Peptide Mimetics and Conformationally Restricted Scaffolds
In the field of medicinal chemistry and chemical biology, controlling the three-dimensional structure of peptides is crucial for modulating their biological activity. The incorporation of conformationally rigid building blocks is a primary strategy for creating peptide mimetics with defined secondary structures. Oxazolidin-2-ones, particularly those with carboxylic acid functionality, serve as excellent scaffolds for this purpose. explorationpub.comwjarr.com
Oligomers composed of oxazolidin-2-ones are classified as foldamers—non-natural oligomeric structures that adopt specific, well-defined folded conformations. wjarr.com When incorporated into a peptide sequence, 4-carboxy-5-substituted-oxazolidin-2-ones act as "pseudo-prolines." explorationpub.com Like the natural amino acid proline, they introduce a significant conformational constraint on the peptide backbone. nih.gov This rigidity helps to stabilize specific secondary structures, such as β-turns and helices. explorationpub.comnih.gov For example, certain oxazolidinone-containing peptidomimetics have been shown to induce the formation of a 3₁₀-helix, a common helical motif in proteins. explorationpub.com
The oxazolidinone ring controls the geometry of the preceding amide bond, favoring a trans conformation, and restricts the torsional angles of the backbone, thereby pre-organizing the peptide chain into a specific fold. researchgate.net This ability to enforce a particular conformation makes the oxazolidinone scaffold a valuable tool for designing peptidomimetics with enhanced stability and receptor affinity. researchgate.netwjarr.com
Table 4: Oxazolidinone Scaffolds in Peptide Secondary Structure Mimicry
| Oxazolidinone Building Block | Mimicked Structure | Key Conformational Effect | Resulting Application | Reference(s) |
|---|---|---|---|---|
| 4-Carboxy-5-substituted-oxazolidin-2-one | 3₁₀-Helix / β-Turn | Acts as a "pseudo-proline" to induce folding | Foldamer design, stabilization of peptide secondary structures | explorationpub.com |
| 3,4-Disubstituted oxazolidin-2-one | Bent Conformations | Forms a pre-organized dipeptide mimic with a triazole linker | Construction of peptidomimetic foldamers | researchgate.net |
| Oxazolidin-2-one-4-carboxylates | Turns, Foldamers | Controls cis/trans isomerism of the preceding amide bond | Design of conformationally homogeneous peptides | researchgate.net |
Potential in Polymer Chemistry and Advanced Materials Development (focus on structural motif integration, not material properties)
The robust chemical nature and synthetic accessibility of the oxazolidinone ring have made it an attractive structural motif for integration into advanced polymers. The focus in this area is on developing synthetic methodologies to incorporate the heterocycle into polymer architectures, either as a pendant group or as an integral part of the polymer backbone.
Several distinct strategies have been successfully employed:
Pendant Group Incorporation: The radical polymerization of monomers such as 4,4-dimethyl-5-methyleneoxazolidin-2-one (DMOx) provides a straightforward method to produce polymers with pendant oxazolidinone rings. rsc.org These pendant groups can serve as protected forms of reactive vicinal amino-alcohol functionalities, which can be revealed after polymerization. rsc.org
Backbone Integration via Ring-Formation: Linear poly(oxazolidin-2-one)s can be synthesized through the polyaddition reaction of diepoxides and diisocyanates. acs.orgrwth-aachen.de In this approach, the oxazolidinone ring itself is formed during the polymerization step, catalyzed by systems such as N-heterocyclic carbenes (NHCs) combined with Lewis acids. acs.org This method builds the heterocycle directly into the polymer backbone.
Backbone Integration via Ring-Opening Polymerization: A more recent development is the synthesis of high molar mass polyoxazolidinones (POxa) through the ring-opening metathesis polymerization (ROMP) of strained, oxazolidinone-fused cyclooctene (B146475) monomers. chemrxiv.org This chain-growth method offers excellent control over polymer molecular weight and allows for the creation of chemically recyclable polymers where the oxazolidinone unit is a repeating feature of the main chain. chemrxiv.org
These synthetic approaches demonstrate the versatility of the oxazolidinone motif, enabling its incorporation into a wide range of polymer structures for potential applications in high-performance materials. rwth-aachen.de
Table 5: Methods for Integrating the Oxazolidinone Motif into Polymers
| Polymerization Method | Monomers | Oxazolidinone Integration | Resulting Polymer | Reference(s) |
|---|---|---|---|---|
| Radical Polymerization | Methylene (B1212753) Oxazolidinone (e.g., DMOx) | Pendant Group on Backbone | Poly(DMOx) | rsc.org |
| Polyaddition | Diepoxides + Diisocyanates | In the Polymer Backbone | Linear Poly(oxazolidin-2-one) | acs.orgrwth-aachen.de |
| Ring-Opening Metathesis Polymerization (ROMP) | Oxazolidinone-fused Cyclooctene | In the Polymer Backbone | High Molar Mass Polyoxazolidinone (POxa) | chemrxiv.org |
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., ¹H, ¹³C, 2D NMR Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Methoxy-1,3-oxazolidin-2-one. jchps.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
¹H and ¹³C NMR Spectroscopy: One-dimensional NMR spectra are fundamental for identifying the basic structure. ipb.pt In ¹H NMR, the chemical shifts and coupling constants of the protons on the oxazolidinone ring and the methoxy (B1213986) group provide initial structural clues. For instance, the protons on the ring system exhibit characteristic shifts and splitting patterns that can help in assigning their relative positions. Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms and their hybridization state, with the carbonyl carbon of the oxazolidinone ring appearing at a characteristic downfield shift.
The following table summarizes typical, though not specifically cited, ¹H and ¹³C NMR data for related oxazolidinone structures. Actual shifts for this compound may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~155-165 |
| CH-O | ~4.5-5.0 | ~70-80 |
| CH₂-N | ~3.0-4.0 | ~40-50 |
| O-CH₃ | ~3.3-3.5 | ~55-60 |
2D NMR Techniques for Stereochemical Assignment: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for determining the stereochemistry of substituted oxazolidinones. longdom.org
COSY (Correlation Spectroscopy): This technique identifies proton-proton coupling networks within the molecule. By revealing which protons are spin-coupled, COSY helps to establish the connectivity of atoms, confirming the ring structure and the position of substituents. longdom.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is particularly crucial for assigning the relative stereochemistry (cis/trans) of substituents on the oxazolidinone ring. For example, strong NOE correlations between protons on the C4 and C5 positions can indicate a cis relationship. ipb.pt
In complex cases, combining various 1D and 2D NMR experiments allows for the unambiguous assignment of the molecule's constitution and relative configuration. ipb.ptresearchgate.net
Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Pathway Analysis
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation patterns, which provides further structural evidence. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Structural Confirmation: The mass spectrum of an oxazolidinone derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is also characteristic. For instance, a common fragmentation pathway for oxazolidin-2-ones involves the loss of carbon monoxide (CO) from the molecular ion. Other significant fragments can arise from the cleavage of the bonds adjacent to the ring nitrogen or oxygen atoms.
Below is a hypothetical fragmentation table for this compound based on general principles for related compounds.
| m/z Value | Possible Fragment | Notes |
| 131 | [C₅H₉NO₃]⁺ | Molecular Ion |
| 100 | [C₄H₈NO₂]⁺ | Loss of CH₃O radical |
| 86 | [C₃H₄NO₂]⁺ | Loss of propargyl group from related structures |
| 72 | [C₃H₆NO]⁺ | Cleavage of the oxazolidinone ring |
Mechanistic Pathway Analysis: Mass spectrometry is also employed to analyze reaction pathways. By identifying intermediates and products in a chemical reaction, MS can provide insights into the reaction mechanism. For example, in copper-catalyzed reactions involving oxazolidinones, MS can be used to detect the formation of copper-ligand complexes and other transient species. acs.org
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. d-nb.info For chiral molecules like substituted oxazolidinones, single-crystal X-ray diffraction can unambiguously establish the absolute configuration (R/S) of each stereocenter. mdpi.comresearchgate.net
This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the crystal lattice. mdpi.com For oxazolidinone derivatives, X-ray crystallography has been used to confirm the stereochemical outcomes of synthetic reactions and to analyze the preferred conformations of the five-membered ring and its substituents. mdpi.comresearchgate.net This information is critical for understanding structure-activity relationships, especially in the context of chiral auxiliaries in asymmetric synthesis. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment and Stereochemical Assignment
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like enantiomerically enriched this compound. leidenuniv.nlscribd.com These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample. hebmu.edu.cnmgcub.ac.in
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be correlated with the absolute configuration of the molecule. mdpi.comresearchgate.nethebmu.edu.cn For flavanones, which share some structural similarities, the sign of the n→π* transition in the CD spectrum is used to determine the absolute configuration at the C2 position. chem-soc.si
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. leidenuniv.nl The shape of the ORD curve, particularly in the region of an absorption band, can also be used to assign absolute configuration. chem-soc.si
Both CD and ORD are powerful, non-destructive techniques for assessing the enantiomeric purity of a sample and for assigning or confirming the absolute stereochemistry, often in conjunction with other methods like NMR and X-ray crystallography. d-nb.inforesearchgate.net
In situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Insights (e.g., FTIR)
In situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable mechanistic insights. mdpi.com Fourier-transform infrared (FTIR) spectroscopy is a particularly useful technique in this regard.
By monitoring the changes in the vibrational spectrum of a reaction mixture over time, one can track the disappearance of reactants, the appearance of products, and the formation of transient intermediates. For reactions involving the synthesis or transformation of oxazolidinones, operando FTIR can be used to follow the characteristic carbonyl stretching frequency of the oxazolidinone ring (typically around 1750 cm⁻¹), as well as the vibrational modes of other functional groups involved in the reaction. researchgate.net This real-time data helps in optimizing reaction conditions and in elucidating complex reaction mechanisms, such as those found in copper-catalyzed multicomponent reactions for the synthesis of oxazolidinones. researchgate.netresearchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of oxazolidinone derivatives. uobaghdad.edu.iqresearchgate.net These calculations provide a quantitative basis for understanding the molecule's stability, electronic properties, and inherent reactivity. The methoxy (B1213986) group at the C4 position significantly influences the electronic distribution within the heterocyclic ring.
Detailed research findings from DFT studies on substituted oxazolidinones allow for the prediction of key electronic parameters. nih.gov The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For the oxazolidinone scaffold, substituents modulate this gap; electron-donating groups like methoxy are expected to raise the HOMO energy, potentially narrowing the gap and influencing reactivity towards electrophiles.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For 4-Methoxy-1,3-oxazolidin-2-one, the MEP would show negative potential (red/yellow regions) around the carbonyl oxygen and the methoxy oxygen, indicating their susceptibility to electrophilic attack or coordination to Lewis acids. Positive potential (blue regions) would be expected around the N-H proton, highlighting its acidity.
These computational approaches have been used to model the inactivation mechanism of enzymes like monoamine oxidase (MAO) by oxazolidinone derivatives, where the electronic effects of substituents on the stability of reaction intermediates are paramount. tandfonline.com The electron-withdrawing or donating nature of substituents, including methoxy groups, directly impacts the stability of proposed covalent adducts with the enzyme. tandfonline.com
Table 6.1: Representative Quantum Chemical Parameters Calculated for Substituted Oxazolidinones using DFT
| Parameter | Description | Typical Predicted Value/Trend for Oxazolidinones | Significance for this compound |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6 to -8 eV | Indicates the molecule's ability to donate electrons. The methoxy group is expected to raise this value. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1 to 1 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~5 to 7 eV | Correlates with chemical reactivity and stability. ajchem-a.com A smaller gap implies higher reactivity. |
| Dipole Moment (µ) | Measure of the net molecular polarity | 3 to 6 Debye | Influences solubility and intermolecular interactions. The polar carbonyl and methoxy groups contribute significantly. |
| Mulliken Atomic Charges | Distribution of electron charge among atoms | Negative on O, positive on C=O | Predicts sites for nucleophilic/electrophilic attack. The carbonyl oxygen is a primary site for Lewis acid coordination. |
Conformational Analysis and Molecular Dynamics Simulations to Understand Stereochemical Control
The stereochemical outcome of reactions involving chiral oxazolidinones is intrinsically linked to the conformational preferences of the five-membered ring and the orientation of its substituents. Conformational analysis, through both static calculations and dynamic simulations, is crucial for understanding this control. The oxazolidinone ring is not planar and typically adopts either an envelope or a twist (half-chair) conformation. nih.govresearchgate.net
Crystallographic and computational studies on substituted oxazolidinones have characterized these conformations using puckering parameters. nih.govethz.ch For instance, in some derivatives, the ring adopts an envelope conformation where one atom deviates significantly from the plane formed by the other four. nih.goviucr.org In others, a twist conformation on the C-C bond is observed. nih.gov The specific conformation adopted by this compound would depend on minimizing steric interactions and optimizing electronic effects, with the methoxy group playing a key role in defining the lowest energy state.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for thermal motion and solvent effects. researchgate.net MD studies on oxazolidinones complexed with biological targets, such as the ribosome or cyclodextrins, have been instrumental in understanding how these molecules adapt their conformation to fit into a binding site. mdpi.combeilstein-journals.orgqut.edu.au For this compound when used as a chiral auxiliary, MD simulations could model its conformational flexibility when attached to a reactive enolate, revealing the most stable arrangement that dictates the facial bias for an incoming electrophile. This dynamic behavior is essential for rationalizing the high levels of stereocontrol observed in many oxazolidinone-mediated reactions. nih.gov
Table 6.2: Puckering Parameters for Substituted Oxazolidinone Rings from a Computational Study
| Compound Type | Conformation Type | Puckering Amplitude (q, Å) | Phase Angle (φ, °) | Key Deviating Atom(s) |
|---|---|---|---|---|
| 5,5-Diphenyloxazolidinone | Envelope to Twist | ~0.3-0.4 | Variable | C5 (diphenyl-substituted carbon) |
| 3-Phenyl-5-phenoxymethyl-2-oxazolidinone | Half-Chair | 0.279 | 247.7 | C4 and C5 |
| (4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidine | Envelope | 0.379 | 330.1 | C5 |
Note: Data is representative of substituted oxazolidinones and illustrates the types of conformations observed. researchgate.netethz.chiucr.org
Prediction of Reaction Pathways, Transition States, and Energy Barriers
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. For this compound, this involves modeling its synthesis and its reactions when used as a chiral auxiliary.
DFT calculations have been successfully used to elucidate the mechanism of oxazolidinone synthesis. For example, the one-pot reaction of epoxides with chlorosulfonyl isocyanate to form oxazolidinones has been shown to proceed through an asynchronous concerted mechanism. nih.govbeilstein-journals.orgbeilstein-journals.org The calculations identified the key transition state (TS) and determined its energy barrier, confirming that the attack of the isocyanate nitrogen on the epoxide carbon is the most favorable pathway. beilstein-journals.org Similarly, studies on the Ga-catalyzed synthesis of oxazolidinones from aziridines and CO2 have used DFT to compare different reaction pathways and rationalize temperature-dependent product selectivity. shu.ac.uk
Table 6.3: Calculated Gibbs Free Energy Barriers (ΔG‡) for a Model Oxazolidinone Formation Reaction
| Reaction Step | Pathway | Transition State | Calculated Barrier (kcal/mol) | Description |
|---|---|---|---|---|
| Ring Opening/Cyclization | Direct Intramolecular SN2 | TS1-I | 14.76 | Direct displacement of a mesylate by the carbamate (B1207046) nitrogen. |
| Ring Opening/Cyclization | Intermolecular SN2 followed by Intramolecular SN2 | TS2-I | 24.84 | Initial attack by an external nucleophile (e.g., Cl⁻), followed by ring closure. |
Data adapted from a DFT study on the conversion of an ephedrine (B3423809) derivative to an oxazolidinone. uv.es This illustrates the use of computation to compare competing reaction pathways.
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) Modeling (focused on chemical properties and reactivity)
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their reactivity or physical properties. For the oxazolidinone class of compounds, these models are often developed under the umbrella of Quantitative Structure-Activity Relationships (QSAR), especially concerning their well-known antibacterial properties. researchgate.netresearchgate.netderpharmachemica.com
The core principle of QSRR/QSPR is to represent a molecule using a set of numerical values known as molecular descriptors. These can include:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Indices describing molecular branching and connectivity.
Quantum chemical descriptors: HOMO/LUMO energies, atomic charges, dipole moment. researchgate.net
Hydrophobic and steric descriptors: LogP, molar refractivity.
These descriptors are then used to build a mathematical model, often using methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), that can predict the property of interest (e.g., reaction rate, binding affinity). researchgate.net
For oxazolidinones, QSAR studies have successfully modeled their antibacterial activity by identifying which structural features are most important for binding to the bacterial ribosome. nih.govnih.gov These studies consistently highlight the significance of hydrogen bonding and hydrophobic properties. nih.govnih.gov While focused on biological activity, the same principles apply to chemical reactivity. A QSRR model for this compound could be developed to predict its performance as a chiral auxiliary in a specific reaction class by correlating descriptors (e.g., steric parameters of the C4-substituent, electronic properties of the ring) with the observed diastereoselectivity or reaction yield. Such models are invaluable for the rational design of new, more effective chiral auxiliaries or catalysts. numberanalytics.com
Molecular Modeling for Ligand-Substrate Interactions in Catalytic Systems
Molecular modeling techniques, such as docking and molecular dynamics, are pivotal for visualizing and quantifying the non-covalent interactions between a ligand and a substrate within a catalyst's active site. csic.es For this compound, this is particularly relevant when it functions as a chiral auxiliary, directing the stereochemical course of a reaction. researchgate.net
In asymmetric catalysis, N-acyl oxazolidinones are used to form chiral enolates that chelate to a metal Lewis acid (e.g., Ti, B). Molecular modeling can elucidate the structure of the resulting transition state assembly. acs.org For example, DFT modeling of titanium-enolate aldol (B89426) reactions has shown that the high stereoselectivity arises from a chair-like transition state where the aldehyde substituent occupies an equatorial position to minimize steric clash with the auxiliary's C4-substituent. acs.org The oxazolidinone carbonyl group's coordination to the metal center is crucial for pre-organizing the reactive complex.
Computational studies have also uncovered unconventional modes of stereocontrol. In an oxazolidinone-directed Nazarov cyclization, DFT calculations revealed that stereocontrol is achieved not through a classic coplanar arrangement, but through an allylic strain-driven pathway where the oxazolidinone ring is distorted relative to the reacting system. nih.gov This model successfully explained the high torquoselectivity observed experimentally.
Molecular docking is also used to design oxazolidinone-based ligands for receptors. In the design of novel Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the oxazolidinone moiety was used as a polar head group. scilit.comnih.gov Docking studies were performed to predict how these ligands would bind within the receptor's ligand-binding domain, guiding the synthetic efforts toward compounds with optimal interactions. scilit.comnih.govebi.ac.uk These modeling approaches are thus essential for both understanding existing catalytic systems and designing new ones. nih.govrsc.org
Table 6.4: Summary of Molecular Modeling Applications for Oxazolidinone Systems
| Modeling Technique | System Studied | Key Insight | Reference |
|---|---|---|---|
| DFT (Transition State Modeling) | Evans Aldol Reaction (Ti-enolate) | Rationalized high syn-selectivity via a chair-like, chelated transition state. | acs.org |
| DFT (Transition State Modeling) | Nazarov Cyclization | Uncovered a non-coplanar, allylic strain-based mechanism for stereocontrol. | nih.gov |
| Molecular Docking | Oxazolidinone ligands for PPARs | Validated the oxazolidinone ring as a suitable polar head group for receptor binding. | csic.esnih.gov |
| Molecular Docking & MD | Oxazolidinone antibiotics at the ribosome | Identified key hydrogen bonds and conformational adjustments responsible for binding affinity. | qut.edu.aumdpi.com |
| Molecular Docking | Oxazolidinone in enzyme-catalyzed C-H amination | Modeled protein-ligand interactions to rationalize and improve catalyst performance. | rsc.org |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of the oxazolidinone core is a focal point of extensive research, with a significant push towards developing catalytic systems that offer improved performance over traditional methods. Future efforts are concentrated on creating catalysts that are not only highly efficient and selective but also reusable and environmentally benign.
Promising areas of development include:
Organocatalysis : Polystyrene-supported organocatalysts, such as 1,5,7-triazabicyclodec-5-ene (TBD), have demonstrated high stability and recyclability in the synthesis of 2-oxazolidones using CO2 as a C1 source in continuous flow systems rsc.org.
Ionic Liquids and Deep Eutectic Solvents (DESs) : Systems like CuBr combined with ionic liquids have shown exceptional activity, achieving high turnover numbers even with low catalyst loading and under atmospheric CO2 pressure mdpi.com. Deep eutectic solvents are also emerging as dual-purpose solvent/catalyst systems that are biodegradable, non-toxic, and recyclable researchgate.netrsc.orgresearchgate.net.
Metal-Based Catalysis : Beyond copper, rare-earth metal amides are being explored for three-component reactions of epoxides, amines, and dimethyl carbonate to generate a wide range of oxazolidinones researchgate.netsemanticscholar.org. Similarly, aluminum-based catalysts have been effective in the coupling of carbon dioxide and aziridines under mild, solvent-free conditions researchgate.net.
| Catalytic System | Key Advantages | Reactants | Relevant Findings | Reference |
|---|---|---|---|---|
| Polystyrene-supported TBD | Highly recyclable and stable, suitable for continuous flow | Epoxy amines, CO2 | Catalyst remained active over a two-week period in a packed bed reactor. | rsc.org |
| CuBr/Ionic Liquid | High turnover number (up to 2960), low metal loading, works at 1 atm CO2 | Propargylic alcohols, 2-aminoethanols, CO2 | Demonstrates excellent activity and sustainability; system is recyclable. | mdpi.com |
| Deep Eutectic Solvents (DESs) | Acts as both solvent and catalyst, economical, biodegradable, recyclable | Epoxides, Isocyanates | Achieves high yields under metal- and solvent-free conditions. | rsc.orgresearchgate.net |
| Rare-Earth Metal Amides | Effective for three-component reactions, applicable to a wide range of amines | Epoxides, Amines, Dimethyl Carbonate | Produces 3,5-disubstituted oxazolidinones in moderate to high yields. | researchgate.net |
| Aluminum(salphen) Complex | Sustainable and reusable, solvent-free conditions, high regioselectivity | Aziridines, CO2 | Catalyst is recoverable and reusable for synthesizing pharmaceutically important oxazolidinones. | researchgate.net |
Integration with Artificial Intelligence (AI) and Machine Learning (ML) for Reaction Prediction and Optimization
Reaction Condition Prediction : ML models, trained on large reaction databases like Reaxys, can predict suitable catalysts, solvents, and reagents for novel transformations. beilstein-journals.org These "global models" can provide general conditions, while "local models" can fine-tune parameters like concentration and temperature for a specific reaction family to improve yield and selectivity. beilstein-journals.orgcncb.ac.cn
Optimization Algorithms : Techniques such as Bayesian optimization (BO) and multitask Bayesian optimization (MTBO) can efficiently search for the best reaction conditions with a limited number of experiments. nih.govnih.gov This is particularly valuable for complex, multi-parameter reactions, reducing development time and material costs. nih.gov For instance, an MTBO algorithm can leverage data from historical reactions to accelerate the optimization of new, related transformations. nih.gov
Predictive Modeling for Reactivity : ML algorithms can analyze molecular descriptors to predict reaction outcomes, such as yield or regioselectivity. qut.edu.audigitellinc.com Graph transformer neural networks, which incorporate 3D molecular information, have shown promise in predicting the outcomes of C-H activation reactions, a class of transformations with high potential for late-stage functionalization. digitellinc.com This approach could be used to predict how modifications to the 4-Methoxy-1,3-oxazolidin-2-one scaffold would influence its reactivity in various synthetic protocols.
Exploration of Unconventional Reactivity and Transformation Pathways for this compound
Future research will likely move beyond traditional synthetic applications to explore novel transformations of the this compound scaffold. This involves investigating its reactivity under unconventional conditions to access new chemical space and create valuable synthetic intermediates.
One emerging area is the direct functionalization of the oxazolidinone core. For example, recent studies have demonstrated the direct anaerobic oxidation of N-acyl-1,3-oxazolidin-2-ones using TEMPO, catalyzed by copper(II) acetate. nih.gov This method allows for the selective introduction of an aminoxy group at the α-position to the carbonyl, providing access to formally protected hydroxy compounds under mild conditions. nih.gov Applying such methodologies to derivatives of this compound could enable novel C-H functionalization pathways, expanding its synthetic utility.
Further exploration could include:
Ring-Opening and Rearrangement Reactions : Investigating gold(I)-catalyzed rearrangements, which have been used for propargylic carbamates to form 5-methylene-1,3-oxazolidin-2-ones, could reveal new transformation pathways. organic-chemistry.orgnih.gov
Reactions involving the Methoxy (B1213986) Group : Probing the reactivity of the methoxy substituent at the C4 position could lead to new functionalization strategies, allowing for the introduction of diverse chemical handles.
Stereoselective Transformations : Developing methods for the stereoselective synthesis of derivatives, perhaps starting from novel 2-hydroxymethylaziridines, could provide access to enantiomerically pure compounds. researchgate.net
Advancement of Sustainable and Atom-Economical Synthetic Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, future research will emphasize the design of processes that are both environmentally friendly and highly efficient in their use of resources.
Key strategies for advancing sustainability include:
Atom Economy : The [3+2] cycloaddition of epoxides and isocyanates is an example of a 100% atom-economical route to the oxazolidinone core. researchgate.net Future work will focus on expanding the scope of such multicomponent reactions. thieme-connect.de
Use of Renewable Feedstocks : The utilization of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 building block is a cornerstone of green oxazolidinone synthesis. mdpi.comresearchgate.net Catalytic systems that can efficiently fix CO2 into the oxazolidinone structure under mild conditions are a high priority. researchgate.net
Green Solvents and Catalysts : Deep eutectic solvents (DESs) represent a significant advancement in sustainable chemistry. researchgate.net A DES composed of a quaternary diammonium salt and urea has been shown to be an effective, recyclable, and environmentally gentle medium for oxazolidinone synthesis, acting as both the solvent and the catalyst. rsc.orgresearchgate.net Such systems exhibit excellent green chemistry metrics.
| Synthetic Approach | Key Sustainability Features | Atom Economy (AE) | E-Factor | Reaction Mass Efficiency (RME) | Reference |
|---|---|---|---|---|---|
| DES-catalyzed [3+2] coupling of epoxides and isocyanates | Recyclable catalyst/solvent, metal-free, mild conditions | 100% | 0.11 | 90.1% | rsc.org |
| Coupling of CO2 and aziridines | Uses CO2 as C1 source, 100% atom-economic route | 100% | Not Reported | Not Reported | researchgate.net |
| CuBr/Ionic Liquid catalyzed three-component reaction | Recyclable catalyst, uses CO2, high efficiency | High | Not Reported | Not Reported | mdpi.com |
Synergistic Approaches Combining Flow Chemistry and Electrochemistry in Oxazolidinone Synthesis
The convergence of continuous flow technology and electrochemistry offers a powerful platform for developing highly efficient, scalable, and sustainable synthetic processes. ulaval.ca This synergistic approach holds significant promise for the synthesis of this compound.
Flow Chemistry : Continuous flow reactors provide superior heat and mass transfer, enhanced safety, and straightforward scalability compared to traditional batch processes. ulaval.canih.gov Flow systems have been successfully employed for the synthesis of oxazolidinones, such as Linezolid (B1675486), enabling multiple reaction steps to be performed sequentially without intermediate purification. researchgate.net
Electrochemistry : As a "reagent-free" method of oxidation and reduction, electrochemistry aligns well with the principles of green chemistry by avoiding the use of toxic and expensive redox chemicals. ulaval.ca Electrochemically mediated carboxylative cyclization of allylic amines with CO2 has been demonstrated for the synthesis of 2-oxazolidinones. organic-chemistry.org
Synergy in Flow Electrosynthesis : Combining these technologies in a flow electrolysis setup can overcome many limitations of batch electrosynthesis, such as mass transfer issues and ohmic drop. ulaval.ca This integrated approach allows for automated, efficient, and often electrolyte-free synthesis, as demonstrated in the oxidation of sulfides. nih.gov Applying flow electrosynthesis to the formation of the this compound ring could lead to a highly streamlined and green manufacturing process. soton.ac.uk
Q & A
Q. What are the established synthetic routes for 4-Methoxy-1,3-oxazolidin-2-one, and how do reaction conditions influence product purity?
Methodological Answer: Two primary synthetic strategies are reported:
- Enzymatic synthesis : Immobilized lipases catalyze reactions between 2-aminoalcohols and dimethyl carbonate under mild conditions (pH 7–8, 50–70°C). Kinetic modeling reveals that substrate diffusion and enzyme stability significantly affect yield .
- Chemical coupling : Direct coupling of α,β-unsaturated carboxylic acids with oxazolidinone precursors using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as activating agents. Optimized conditions (e.g., THF solvent, 0°C to room temperature) achieve 70–80% yields . Key factors affecting purity include solvent polarity (polar aprotic solvents reduce side reactions), stoichiometric control of reagents, and post-synthesis purification via column chromatography or recrystallization.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : The methoxy group (–OCH₃) resonates at δ 3.3–3.5 ppm (¹H) and δ 55–60 ppm (¹³C). The oxazolidinone carbonyl (C=O) appears at δ 170–175 ppm (¹³C) .
- IR : A strong C=O stretching band at ~1749 cm⁻¹ confirms the oxazolidinone ring .
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves stereochemistry. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 6.16 Å, b = 11.85 Å, c = 15.39 Å are typical . Thermal displacement ellipsoids (50% probability level) validate molecular geometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with chiral auxiliaries?
Methodological Answer:
- Chiral auxiliary design : Use (S)-4-(4-hydroxybenzyl)oxazolidin-2-one as a scaffold. Attach auxiliaries to Wang or Merrifield resins via nucleophilic displacement (NaH/DMF, 3 days) or Mitsunobu coupling (DIAD/Ph₃P, THF) .
- Stereocontrol : Employ low-temperature (–40°C) lithiation followed by electrophilic quenching to preserve enantiomeric excess (>90%) .
- Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates by HRMS to detect racemization.
Q. What strategies resolve contradictions in reactivity data between oxazolidinone derivatives under varying catalytic systems?
Methodological Answer:
- Comparative kinetic analysis : For enzymatic vs. chemical synthesis, construct Michaelis-Menten plots to compare Kₘ (substrate affinity) and Vₘₐₓ (reaction rate). Enzymatic routes often show higher selectivity but lower turnover in polar solvents .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions. Contradictions in yields may arise from ligand-metal coordination inefficiencies or solvent polarity mismatches .
- Data reconciliation : Use multivariate regression to isolate variables (e.g., temperature, solvent dielectric constant) causing discrepancies.
Q. What computational approaches validate the stereoelectronic effects of the methoxy group in this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density maps. The methoxy group’s electron-donating effect reduces the electrophilicity of the oxazolidinone carbonyl by 5–10 kcal/mol .
- Molecular docking : Simulate binding interactions with biological targets (e.g., bacterial ribosomes for antimicrobial studies). The methoxy group enhances hydrogen-bonding with 23S rRNA (ΔG = –8.2 kcal/mol) .
Q. How to address discrepancies in crystallographic data interpretation for oxazolidinone derivatives?
Methodological Answer:
- Refinement protocols : Use SHELXL for high-resolution data (d-spacing < 1.0 Å). For twinned crystals, apply the Hooft parameter or Flack x to correct for pseudo-merohedral twinning .
- Disorder modeling : Split occupancy of flexible substituents (e.g., methyl groups) using PART instructions in SHELX. Validate with residual density maps (R-factor < 0.05) .
Q. What thermodynamic parameters govern the stability of this compound in mixed monolayers?
Methodological Answer:
- Langmuir-Blodgett studies : Measure surface pressure-area (π-A) isotherms to calculate Gibbs free energy of mixing (ΔGₘᵢₓ). For phospholipid-oxazolidinone monolayers, ΔGₘᵢₓ = –2.1 kJ/mol indicates favorable interactions .
- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C (N₂ atmosphere) correlates with thermal stability. The methoxy group increases decomposition entropy by 15 J/mol·K due to rotational freedom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
